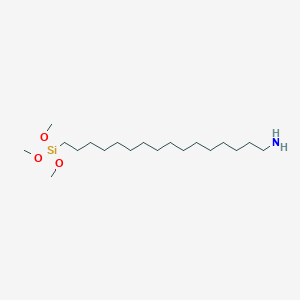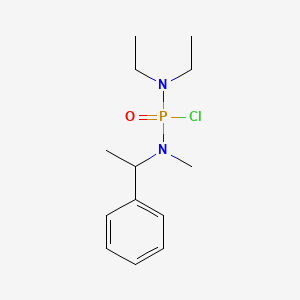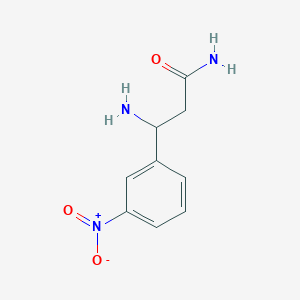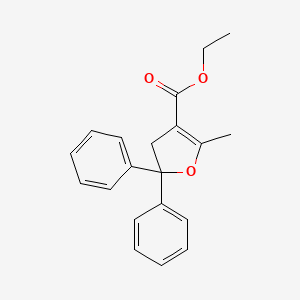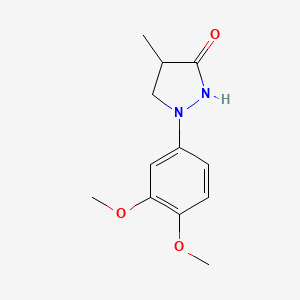![molecular formula C18H9F5Se B12554573 4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl CAS No. 185448-15-1](/img/structure/B12554573.png)
4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is an organoselenium compound characterized by the presence of a pentafluorophenyl group attached to a selenium atom, which is further connected to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluorophenylselenium reagent. One common method includes the selective iodine/lithium exchange on a pentahalogeno-biphenyl followed by trapping with bis(pentafluorophenyl)disulfide . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pentafluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the pentafluorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can produce various functionalized biphenyl derivatives.
Scientific Research Applications
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can form strong bonds with other elements, facilitating the formation of stable compounds. The compound can interact with molecular targets such as enzymes involved in oxidative stress pathways, potentially modulating their activity and providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness
4-[(Pentafluorophenyl)selanyl]-1,1’-biphenyl is unique due to the presence of the pentafluorophenyl group, which enhances its reactivity and stability. This makes it particularly useful in synthetic applications where other organoselenium compounds might not be as effective .
Properties
CAS No. |
185448-15-1 |
|---|---|
Molecular Formula |
C18H9F5Se |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(4-phenylphenyl)selanylbenzene |
InChI |
InChI=1S/C18H9F5Se/c19-13-14(20)16(22)18(17(23)15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
SMELRTDHNXWBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
